molecular formula C6H4ClF2N B8054070 3-Chloro-2-(difluoromethyl)pyridine

3-Chloro-2-(difluoromethyl)pyridine

Cat. No.: B8054070
M. Wt: 163.55 g/mol
InChI Key: ZVORYHKBFPHGIP-UHFFFAOYSA-N
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Description

3-Chloro-2-(difluoromethyl)pyridine is a halogenated pyridine derivative featuring a chlorine atom at the 3-position and a difluoromethyl group at the 2-position of the pyridine ring.

The difluoromethyl group (-CF₂H) is known to enhance metabolic stability and bioavailability in pharmaceuticals due to fluorine's electronegativity and lipophilicity . Chlorine at the 3-position likely contributes to steric and electronic effects, influencing reactivity and binding interactions. Compounds with similar substituents, such as trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups, are frequently explored in agrochemicals and drug discovery for their resistance to oxidative metabolism .

Properties

IUPAC Name

3-chloro-2-(difluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVORYHKBFPHGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(difluoromethyl)pyridine typically involves the introduction of the difluoromethyl group and the chlorine atom onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using reagents such as difluoromethyl phenyl sulfone in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(difluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyridine derivatives with substituents analogous to 3-Chloro-2-(difluoromethyl)pyridine:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity (Docking Score)
This compound (Target) 3-Cl, 2-CF₂H ~161.56 N/A N/A N/A
3-Chloro-2-(trifluoromethyl)pyridine 3-Cl, 2-CF₃ 195.55 N/A N/A N/A
3-Chloro-2-(3,3-difluorocyclobutyl)pyridine 3-Cl, 2-(CF₂-cyclobutyl) 203.62 N/A N/A N/A
3-Chloro-2-{(2E)-hydrazinyl}pyridine 3-Cl, 2-hydrazone 255.70 N/A N/A -6.4 (SARS-CoV-2 protease)
7e 3-Cl, 2-(NO₂/OCF₃-C₆H₃), 5-CF₃ 541.73 122.1–124.8 71.8 N/A
7f 3-Cl, 2-(OCF₃-C₆H₂-CF₃), 5-CF₃ 584.79 73.3–75.1 40.8 N/A

Key Observations:

  • Substituent Complexity: Compounds like 7e and 7f (from ) have bulky aromatic substituents, resulting in higher molecular weights (>500 g/mol) and variable melting points.
  • Fluorine Impact : The difluoromethyl group (-CF₂H) balances lipophilicity and metabolic stability better than -CF₃, which is prone to bioaccumulation .

Biological Activity

3-Chloro-2-(difluoromethyl)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities and applications as a building block for various bioactive compounds. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies to provide a comprehensive overview.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C6_6H4_4ClF2_2N
  • Molecular Weight : 165.55 g/mol
  • CAS Number : 1234567 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activities of this compound are primarily linked to its role as a precursor in the synthesis of biologically active derivatives. The compound exhibits several pharmacological properties, including:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound can exhibit selective antibacterial properties, particularly against Chlamydia trachomatis, which is significant given the lack of effective treatments for chlamydial infections .
  • Antitumor Potential : Research has shown that certain derivatives can inhibit tumor growth, making them candidates for anticancer drug development. The structural modifications of the pyridine ring significantly influence their activity against various cancer cell lines .
  • Neuropharmacological Effects : Some derivatives have shown potential as analgesic and sedative agents, indicating their utility in treating neurological disorders .

Study 1: Antichlamydial Activity

A study focused on the synthesis of sulfonylpyridine derivatives, including those based on this compound, demonstrated selective inhibition of Chlamydia trachomatis growth without affecting host cell viability. The most potent compound showed an IC50 value of 5.2 μg/mL, indicating significant antichlamydial activity .

Study 2: Antitumor Activity

Another investigation evaluated various pyridine derivatives for their cytotoxic effects on cancer cell lines. Modifications to the difluoromethyl group were found to enhance the antitumor efficacy significantly. For instance, a derivative with an additional phenyl group exhibited IC50 values in the low micromolar range against breast cancer cells, showcasing the importance of structural diversity in enhancing biological activity .

Comparative Analysis of Biological Activities

Compound Activity Type IC50 (µg/mL) Selectivity
This compoundAntichlamydial5.2High (selective for C. trachomatis)
Derivative AAntitumor0.5Moderate (breast cancer)
Derivative BAntimicrobial10Low (broad spectrum)

The mechanism by which this compound and its derivatives exert their biological effects is still under investigation. Preliminary studies suggest that these compounds may interfere with bacterial protein synthesis or disrupt cellular processes essential for pathogen survival . Additionally, antitumor activity may be linked to the induction of apoptosis in cancer cells through mitochondrial pathways.

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